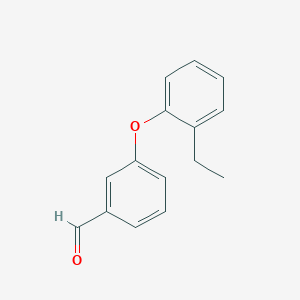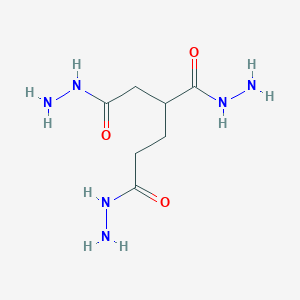
1,2,4-Butanetricarboxylic acid, trihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Butanetricarboxylic acid, trihydrazide is a chemical compound with the molecular formula C7H10N6O3 It is derived from 1,2,4-butanetricarboxylic acid and hydrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Butanetricarboxylic acid, trihydrazide can be synthesized by reacting 1,2,4-butanetricarboxylic acid ester with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the complete conversion of the ester to the trihydrazide .
Industrial Production Methods: The industrial production of this compound involves the esterification of 1,2,4-butanetricarboxylic acid followed by hydrazinolysis. This process is optimized for high yield and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Butanetricarboxylic acid, trihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazide derivatives.
Substitution: It can participate in substitution reactions where hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various hydrazide derivatives and substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,2,4-Butanetricarboxylic acid, trihydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,2,4-butanetricarboxylic acid, trihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
Comparaison Avec Des Composés Similaires
- 1,2,3,4-Butanetetracarboxylic acid
- 1,3,5-Pentanetricarboxylic acid
- 1,2,3,4-Cyclobutanetetracarboxylic acid
Comparison: 1,2,4-Butanetricarboxylic acid, trihydrazide is unique due to its specific structure and reactivityIts trihydrazide groups provide unique chemical properties that are not present in other similar compounds .
Propriétés
Numéro CAS |
220606-01-9 |
|---|---|
Formule moléculaire |
C7H16N6O3 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
butane-1,2,4-tricarbohydrazide |
InChI |
InChI=1S/C7H16N6O3/c8-11-5(14)2-1-4(7(16)13-10)3-6(15)12-9/h4H,1-3,8-10H2,(H,11,14)(H,12,15)(H,13,16) |
Clé InChI |
GYUUSKNFKGENRA-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)NN)C(CC(=O)NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)
![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)
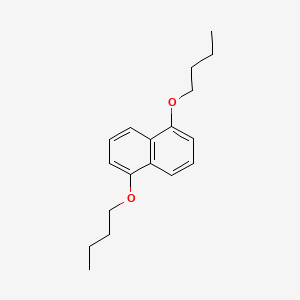
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)
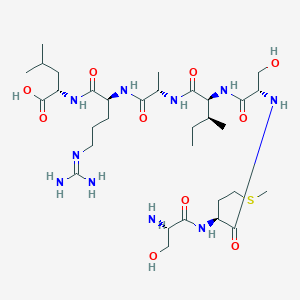
![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)
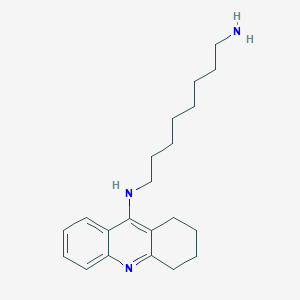
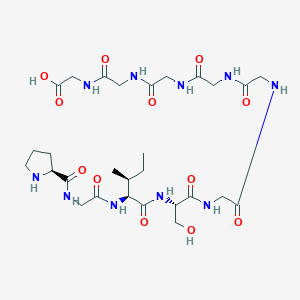
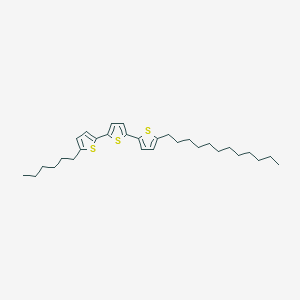
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
